2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate
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Overview
Description
2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate is a useful research compound. Its molecular formula is C19H10Cl3F6N3O and its molecular weight is 516.65. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds related to 2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate demonstrate promising antitumor activities. For instance, a related compound showed marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, indicating potential for cancer treatment applications (Liu, Zhao, & Lu, 2020).
Synthesis and Molecular Structure
Research into the synthesis and molecular structure of compounds similar to this compound has been conducted. This includes the synthesis of various pyrazolo[1,5-a] pyrimidine derivatives, which have shown excellent biological activities in medicine (Li-feng, 2011).
Chemical Properties and Interactions
The chemical properties and interactions of compounds related to this compound, such as isomorphous structures, have been studied. These studies help in understanding the molecular conformations and potential applications in various fields (Swamy et al., 2013).
Antimicrobial and Antioxidant Properties
Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Bhat et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2,4-dichlorophenyl) 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3F6N3O/c1-31-16(22)14(15(30-31)19(26,27)28)17(32-13-6-5-10(20)8-12(13)21)29-11-4-2-3-9(7-11)18(23,24)25/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWIUVCCMFNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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